molecular formula C11H14F3N B15221705 1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B15221705
M. Wt: 217.23 g/mol
InChI Key: IRUUBUVYPGRWCC-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a compound of significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction can be carried out under mild conditions, making it an efficient and practical approach for synthesizing the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactors has been explored to improve reaction efficiency and achieve higher yields . This method allows for precise control of reaction parameters, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, selective difluoromethylation and monofluoromethylation reactions can be carried out using nucleophilic, electrophilic, and free radical reagents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylation reactions can yield difluoromethylated derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .

Scientific Research Applications

1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it a valuable intermediate in various synthetic pathways.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the development of pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or receptor function, leading to changes in cellular processes. For example, it may bind to GABA, glutamate, and glycine receptors, affecting their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H14F3N/c1-6(2)10(15)8-5-7(11(13)14)3-4-9(8)12/h3-6,10-11H,15H2,1-2H3

InChI Key

IRUUBUVYPGRWCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)C(F)F)F)N

Origin of Product

United States

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